molecular formula C17H15N3O2 B15185846 1-(4-Ethoxyphenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine CAS No. 93299-82-2

1-(4-Ethoxyphenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine

Cat. No.: B15185846
CAS No.: 93299-82-2
M. Wt: 293.32 g/mol
InChI Key: LVLDZNPQACNEBU-UHFFFAOYSA-N
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Description

BRN 4516703 is a chemical compound with a unique structure and properties that make it of interest in various scientific fields

Chemical Reactions Analysis

BRN 4516703 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

BRN 4516703 has several scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis.

    Biology: It may be studied for its interactions with biological molecules and potential effects on biological systems.

    Medicine: Research may explore its potential therapeutic effects or use as a diagnostic tool.

    Industry: It may be used in the production of various chemical products or materials.

Mechanism of Action

The mechanism of action of BRN 4516703 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Properties

CAS No.

93299-82-2

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazine

InChI

InChI=1S/C17H15N3O2/c1-2-21-13-9-7-12(8-10-13)17-19-18-16-11-22-15-6-4-3-5-14(15)20(16)17/h3-10H,2,11H2,1H3

InChI Key

LVLDZNPQACNEBU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4OC3

Origin of Product

United States

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